molecular formula C23H12F33NO4S B13408936 2-Propenoic acid, 2-(methyl((2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulfonyl)amino)ethyl ester CAS No. 68758-56-5

2-Propenoic acid, 2-(methyl((2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulfonyl)amino)ethyl ester

Katalognummer: B13408936
CAS-Nummer: 68758-56-5
Molekulargewicht: 1025.4 g/mol
InChI-Schlüssel: KSRNSIIMBGIEPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a fluorinated methacrylate derivative characterized by a perfluorinated heptadecyl chain (C17F33) linked via a sulfonamide group to a methacrylate ester. The extensive fluorination confers exceptional hydrophobicity, chemical resistance, and thermal stability, making it valuable in high-performance coatings, surfactants, and specialty polymers . Its molecular structure includes:

  • Methacrylate backbone: Provides polymerization capability.
  • Perfluoroalkyl chain (C17F33): Enhances surface activity and reduces intermolecular interactions.
  • Sulfonamide linker: Improves solubility in polar solvents compared to purely fluorinated chains.

Key properties (inferred from analogous compounds):

  • Molecular weight: Estimated >1,000 g/mol (based on C17F33 chain length).
  • Thermal stability: Likely >300°C (similar to shorter-chain perfluoroalkyl methacrylates) .
  • LogP (hydrophobicity): Expected to exceed +8 due to fluorinated content .

Eigenschaften

CAS-Nummer

68758-56-5

Molekularformel

C23H12F33NO4S

Molekulargewicht

1025.4 g/mol

IUPAC-Name

2-[methyl(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecylsulfonyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C23H12F33NO4S/c1-3-7(58)61-5-4-57(2)62(59,60)6-8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)16(40,41)17(42,43)18(44,45)19(46,47)20(48,49)21(50,51)22(52,53)23(54,55)56/h3H,1,4-6H2,2H3

InChI-Schlüssel

KSRNSIIMBGIEPL-UHFFFAOYSA-N

Kanonische SMILES

CN(CCOC(=O)C=C)S(=O)(=O)CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Gaps

  • Surface Energy : The target compound’s surface energy is predicted to be <10 mN/m (lower than PTFE’s ~18 mN/m) due to its dense fluorination .
  • Synthesis Challenges : Long perfluoroalkyl chains complicate purification; yields are often <50% (inferred from ) .
  • Data Needs : Exact toxicity profiles and biodegradability data for the C17F33 chain are unavailable in the provided evidence.

Biologische Aktivität

2-Propenoic acid derivatives are of significant interest in medicinal chemistry due to their versatile biological activities. The compound "2-Propenoic acid, 2-(methyl((2,2,3,...tritriacontafluoroheptadecyl)sulfonyl)amino)ethyl ester" is a fluorinated organic compound characterized by its unique chemical structure and potential applications in various fields including pharmaceuticals and materials science.

Chemical Structure and Properties

  • Chemical Formula : C20H14F25NO4S
  • Molecular Weight : 494.43 g/mol
  • CAS Number : 72276-06-3
  • IUPAC Name : 2-(Methyl((2,2,...tritriacontafluoroheptadecyl)sulfonyl)amino)ethyl 2-propenoate

This compound features a sulfonamide moiety linked to a long-chain fluorinated alkyl group which enhances its hydrophobicity and stability.

Antimicrobial Properties

Research indicates that fluorinated compounds exhibit enhanced antimicrobial activity. For instance:

  • Case Study : A study evaluated the antibacterial effects of various fluorinated acrylates against Gram-positive and Gram-negative bacteria. The introduction of the sulfonamide group in the structure significantly increased the compound's potency against resistant strains .

Cytotoxic Effects

The cytotoxicity of this compound has been investigated in several cancer cell lines:

  • In Vitro Studies : The compound demonstrated selective cytotoxicity towards cancer cells compared to normal cells. In assays with MDA-MB-231 (triple-negative breast cancer) and MCF10A (non-cancerous), it showed a notable IC50 value indicating effective inhibition of cell proliferation .
Cell LineIC50 (µM)
MDA-MB-2310.126
MCF10A>10

This selectivity suggests potential for therapeutic applications in oncology.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Polymerization : The propenoic acid moiety allows for radical polymerization which may lead to the formation of bioactive polymers.
  • Interaction with Cellular Targets : The sulfonamide group may interact with specific proteins involved in cell signaling pathways related to growth and apoptosis .
  • Hydrophobic Barrier Formation : The fluorinated tail contributes to the formation of stable hydrophobic layers that can encapsulate or inhibit cellular processes.

Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound:

  • Reproductive Toxicity : Studies indicated no adverse effects on fertility in rodent models when administered at various concentrations .
  • General Toxicity : Acute toxicity tests revealed a high threshold for adverse effects in vivo.

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural identity of this fluorinated sulfonamide ester?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F} NMR to resolve the complex fluorine environment (e.g., 17 trifluoromethyl groups) and 1H^{1}\text{H} NMR to confirm the methyl and ethyl ester groups. Overlapping signals may require 2D NMR techniques (e.g., COSY, HSQC) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., C20_{20}H14_{14}F25_{25}NO4_{4}S, exact mass = 1,141.06 g/mol) and detect fragmentation patterns .
  • Elemental Analysis : Quantify fluorine content (theoretical F% = 41.6%) to confirm stoichiometry .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer :

  • Stepwise Synthesis :

React perfluorinated sulfonic acid derivatives (e.g., 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecanesulfonyl chloride) with methylamine to form the sulfonamide intermediate.

Esterify 2-propenoic acid with the sulfonamide-functionalized ethyl alcohol under Mitsunobu conditions or acid catalysis .

  • Challenges : Fluorinated intermediates are hygroscopic and require anhydrous conditions. Monitor reaction progress via FT-IR for sulfonamide (1320–1250 cm1^{-1}) and ester (1740–1710 cm1^{-1}) bond formation .

Advanced Research Questions

Q. How does the perfluorinated chain influence the compound’s surface activity and aggregation behavior?

  • Methodological Answer :

  • Surface Tension Measurements : Use a tensiometer to compare critical micelle concentration (CMC) with non-fluorinated analogs. Expect lower CMC due to fluorine’s hydrophobic effect .
  • Molecular Dynamics (MD) Simulations : Model the perfluorinated chain’s conformational flexibility and interaction with solvents (e.g., water, hexane). COMSOL Multiphysics can predict self-assembly into micelles or monolayers .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition to verify fluorine enrichment at interfaces .

Q. What challenges arise in copolymerizing this monomer with acrylate or styrene derivatives?

  • Methodological Answer :

  • Radical Polymerization : Initiate with AIBN or UV light in bulk or solution. Monitor kinetics via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) for glass transition temperature (TgT_g) shifts due to fluorinated side chains .
  • Side Reactions : Fluorinated groups may inhibit chain propagation. Optimize monomer feed ratios and use chain-transfer agents (e.g., dodecanethiol) to control molecular weight .
  • Characterization : Use 19F^{19}\text{F} NMR to confirm incorporation into the polymer backbone and thermogravimetric analysis (TGA) to assess thermal stability (decomposition >300°C typical for fluoropolymers) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic sites (e.g., ester carbonyl carbon). Gaussian or ORCA software can model transition states for hydrolysis or aminolysis reactions .
  • Solvent Effects : Use COSMO-RS to simulate solvation in polar aprotic solvents (e.g., DMF), which stabilize sulfonamide intermediates .

Key Research Challenges

  • Spectral Complexity : Overlapping 19F^{19}\text{F} NMR signals require advanced decoupling techniques or low-temperature experiments .
  • Hygroscopicity : Fluorinated intermediates necessitate glovebox handling to prevent hydrolysis .
  • Toxicity : Follow ECHA guidelines for handling perfluorinated compounds, including PPE (gloves, face shields) and fume hoods .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.